Methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
Description
Methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a sulfur- and nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a 1,1-dioxide sulfonamide group. The structure is further substituted at the 7-position with a thiophen-2-yl moiety and includes a methyl benzoate ester at the 4-carbonyl position. The 1,1-dioxide group enhances solubility and metabolic stability, while the thiophene substituent may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
methyl 4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-24-18(21)14-6-4-13(5-7-14)17(20)19-9-8-16(15-3-2-11-25-15)26(22,23)12-10-19/h2-7,11,16H,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRAAHOMMOSROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. The use of automated systems and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazepane derivatives.
Substitution: Introduction of various functional groups at different positions on the thiophene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which Methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s 1,4-thiazepane-1,1-dioxide core distinguishes it from related derivatives:
- Piperazine-based analogs (e.g., C1–C7 in ): These compounds, such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1), feature a six-membered piperazine ring instead of the seven-membered thiazepane. The smaller ring size reduces conformational flexibility but may improve binding entropy in target interactions. Substituents on the quinoline moiety (e.g., Br, Cl, F in C2–C7) modulate electronic properties and steric bulk, whereas the thiophene in the target compound offers distinct electronic and spatial characteristics .
- Thiazinane derivatives (e.g., compounds 35–36 in ): These six-membered 1,2-thiazinane-1,1-dioxides, such as 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35), lack the benzoate ester and thiophene substituents.
Physicochemical and Spectroscopic Properties
A comparative analysis of key properties is summarized below:
Biological Activity
Methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazepane ring, a benzoate moiety, and a thiophene group, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 393.47 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Efficacy : In vitro assays have shown effectiveness against various strains of bacteria and fungi, suggesting broad-spectrum antimicrobial potential.
Anticancer Properties
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : Research involving human cancer cell lines has demonstrated that the compound induces apoptosis (programmed cell death) in cancer cells.
- Inhibition of Proliferation : The compound has been shown to inhibit the proliferation of cancer cells through cell cycle arrest mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Thiophene Group | Enhances antimicrobial activity |
| Dioxido Group | Contributes to increased cytotoxicity against cancer cells |
| Benzoate Moiety | Essential for binding to biological targets |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazepane derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
In a study focusing on cancer therapeutics, this compound was tested against several cancer cell lines. The compound showed a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways .
The proposed mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage in pathogens and cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step transformations, such as the preparation of acylating reagents and subsequent coupling reactions. For example, refluxing β-aroylacrylic acids with aminothiophenol derivatives in dry ethanol saturated with HCl gas has been used to form thiazepane-related scaffolds . Critical parameters include reaction temperature (e.g., 40°C for controlled acylation), solvent choice (e.g., ethanol for protonation), and stoichiometric ratios to minimize byproducts. Catalysts like AlCl₃ may enhance electrophilic substitution efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. Key markers include:
- ¹H NMR : Signals for the thiophene protons (δ 6.8–7.5 ppm), methyl ester (δ 3.8–3.9 ppm), and thiazepane ring protons (δ 2.5–4.0 ppm) .
- 13C NMR : Carbonyl carbons (δ ~170 ppm for ester, ~190 ppm for ketone) and aromatic carbons (δ 120–140 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm . X-ray crystallography is recommended for resolving conformational ambiguities in the thiazepane ring .
Q. What safety precautions are essential when handling this compound during laboratory synthesis?
- Methodological Answer : The compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin/eyes with water and seek medical attention. Waste disposal must comply with local regulations for halogenated/organosulfur compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions between X-ray crystallography data and spectroscopic results when confirming the thiazepane ring conformation?
- Methodological Answer : Discrepancies may arise from polymorphism or dynamic equilibria in solution. To address this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Use Density Functional Theory (DFT) calculations to compare experimental and theoretical spectral data.
- Re-crystallize under different solvents to isolate polymorphs . For example, highlights how X-ray data corrected initial misassignments of a benzothiazinone product, emphasizing iterative structural validation .
Q. What strategies are effective in minimizing byproduct formation during the acylation step in the synthesis of this compound?
- Methodological Answer :
- Stoichiometry Control : Use a 10–20% excess of the acylating agent to drive the reaction to completion.
- Temperature Gradients : Gradual heating (e.g., 40°C → reflux) prevents runaway reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to improve regioselectivity .
- Byproduct Analysis : Employ LC-MS or TLC to monitor intermediates and adjust conditions in real time .
Q. How do electronic effects of substituents on the thiophene ring influence the reactivity and stability of the thiazepane moiety?
- Methodological Answer : Electron-withdrawing groups (e.g., halogens) on the thiophene ring can stabilize the thiazepane via resonance effects but may reduce nucleophilic attack efficiency. To study this:
- Synthesize analogs with substituents (e.g., -Br, -CF₃) and compare reaction rates using kinetic assays.
- Use Hammett plots to correlate substituent σ values with reaction outcomes . demonstrates how bromo or fluoro substituents alter quinoline-based analogs’ stability .
Q. What methodological approaches are recommended for analyzing and interpreting complex splitting patterns in the ¹H NMR spectrum of this compound?
- Methodological Answer :
- 2D NMR : Utilize COSY to identify coupled protons and HSQC to assign carbons.
- Simulation Software : Tools like MestReNova or ACD/Labs simulate splitting patterns based on coupling constants (e.g., J₃,4 in the thiazepane ring).
- Decoupling Experiments : Selectively irradiate specific protons to simplify spectra . For example, reports δ 7.1–7.3 ppm multiplet splitting due to thiophene-thiazepane interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for analogs of this compound?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., Candida albicans for antifungal studies) and control compounds.
- Structural Re-analysis : Verify purity via HPLC and re-examine stereochemistry (e.g., chair vs. boat conformers in thiazepane) .
- Meta-Analysis : Compare results across studies using statistical tools (e.g., p-value adjustments for small sample sizes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
